molecular formula C9H3BrF4 B2514779 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene CAS No. 2137951-06-3

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene

Cat. No.: B2514779
CAS No.: 2137951-06-3
M. Wt: 267.021
InChI Key: DHOGAOJFBKANJL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is an organic compound with the molecular formula C9H3BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and a trifluoropropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and 3,3,3-trifluoropropyne.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A palladium catalyst is often used to facilitate the coupling reaction between the aryl halide and the alkyne.

    Procedure: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours. After completion, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.

    Coupling Reactions: The trifluoropropynyl group can engage in coupling reactions with various electrophiles, leading to the formation of complex molecular architectures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation with potassium permanganate would produce a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoropropynyl) can influence the reactivity and selectivity of the compound. These groups can stabilize transition states and intermediates, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoro-1-propene: Another fluorinated compound with similar reactivity.

    1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Shares the trifluoropropyl group but differs in halogen substitution.

    4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene: The compound itself, used as a reference for comparison.

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and trifluoropropynyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGAOJFBKANJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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